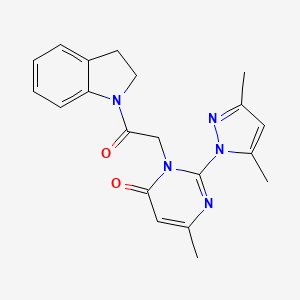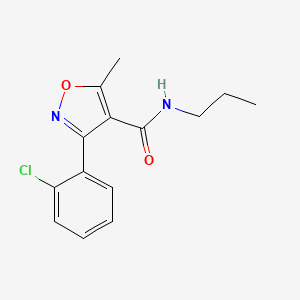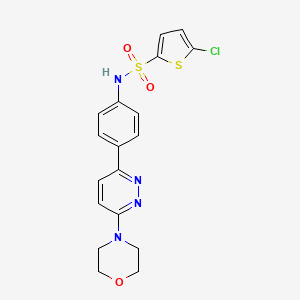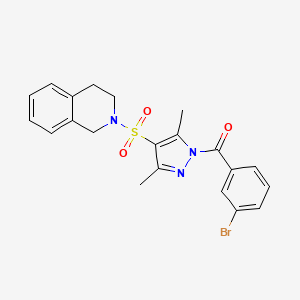![molecular formula C14H15N5O B11256788 5-Methyl-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11256788.png)
5-Methyl-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing triazolopyrimidines involves the use of enaminonitriles and benzohydrazides under microwave conditions. This method is catalyst-free and eco-friendly, making it a sustainable approach. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions typically include the use of dry toluene as a solvent and heating under microwave irradiation at 140°C .
Industrial Production Methods
In an industrial setting, the synthesis of triazolopyrimidines can be scaled up using similar microwave-assisted methods. The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production. Additionally, late-stage functionalization of the triazolopyrimidine core can be performed to introduce various substituents, enhancing the compound’s utility in different applications .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole or pyrimidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings or the triazole-pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard organic solvents and temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with various molecular targets. The compound acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in signaling pathways related to inflammation and cell proliferation . By inhibiting these enzymes, the compound can modulate biological processes and exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound has a similar triazolopyrimidine core but with different substituents, leading to distinct biological activities.
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one: Another related compound with variations in the functional groups attached to the core structure.
Uniqueness
The uniqueness of 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substituents, which confer unique chemical properties and biological activities. Its ability to inhibit multiple enzymes involved in critical biological pathways makes it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C14H15N5O |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
5-methyl-7-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H15N5O/c1-8-5-3-4-6-10(8)12-11(13(15)20)9(2)18-14-16-7-17-19(12)14/h3-7,12H,1-2H3,(H2,15,20)(H,16,17,18) |
InChI Key |
BXPNMZMCMNWMKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C(=C(NC3=NC=NN23)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[3-(diethylamino)propyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B11256738.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylbenzamide](/img/structure/B11256740.png)
![1-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone](/img/structure/B11256748.png)

![N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-ethylthiophene-2-sulfonamide](/img/structure/B11256763.png)

![Ethyl 4-{2-[7-methoxy-4-oxo-3-(pyridine-4-carbonyl)-1,4-dihydroquinolin-1-YL]acetamido}benzoate](/img/structure/B11256780.png)
![2-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11256781.png)
![3-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11256787.png)
![7-(2-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11256795.png)
